2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide
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Overview
Description
2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide is a complex organic compound that features a benzofuran ring, a chromenone structure, and an acetamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various targets, leading to their wide range of biological and pharmacological applications .
Biochemical Pathways
Benzofuran derivatives have been found to interact with various biochemical pathways, contributing to their diverse pharmacological activities .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to exhibit a wide array of biological activities, making them potential natural drug lead compounds .
Action Environment
The action of benzofuran derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide typically involves multiple steps, including the formation of the benzofuran and chromenone rings, followed by their coupling and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzofuran and chromenone cores, which are then linked via an ether bond to the acetamide group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of microwave-assisted synthesis for faster reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains .
Scientific Research Applications
2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran and chromenone derivatives, such as:
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Coumarin: A chromenone derivative with anticoagulant properties.
Benzothiophene: A sulfur-containing analog with anticancer activity .
Uniqueness
What sets 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide apart is its unique combination of benzofuran and chromenone structures, which may confer distinct biological activities and therapeutic potential. Its specific functional groups and molecular configuration allow for targeted interactions with biological molecules, making it a promising candidate for further research and development .
Properties
IUPAC Name |
2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO6/c1-30-20-9-5-8-16-10-22(33-26(16)20)19-13-25(29)32-23-11-17(15-6-3-2-4-7-15)21(12-18(19)23)31-14-24(27)28/h2-13H,14H2,1H3,(H2,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVQEPZKUZHUAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=CC(=C(C=C34)OCC(=O)N)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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